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Compound of Interest

Compound Name:
1-(5-Chloro-2-

methoxyphenyl)piperazine

Cat. No.: B8781168

Get Quote

Compound Identity & Significance
This guide focuses on the hydrochloride salt and free base forms of 1-(5-Chloro-2-
methoxyphenyl)piperazine. This moiety is structurally significant due to the specific "2-

methoxy, 5-chloro" substitution pattern, which modulates receptor binding affinity compared to

its non-chlorinated analog (o-MeOPP) or the meta-chlorinated analog (m-CPP).
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Parameter Detail

IUPAC Name 1-(5-Chloro-2-methoxyphenyl)piperazine

Common Abbreviation 5-Cl-2-OMe-PP

CAS Number (HCl) 99857-72-4

CAS Number (Free Base) 5466-22-8 (Verify specific vendor listings)

Molecular Formula C₁₁H₁₅ClN₂O (Free Base) / C₁₁H₁₆Cl₂N₂O (HCl)

Molecular Weight 226.70 g/mol (Base) / 263.16 g/mol (HCl)

Appearance White to off-white crystalline powder

Melting Point 213–216 °C (HCl salt)

Synthesis & Sample Preparation
To ensure spectroscopic fidelity, the compound is typically synthesized via the N-alkylation of 5-

chloro-2-anisidine with bis(2-chloroethyl)amine hydrochloride in the presence of a base (e.g.,

K₂CO₃) in diglyme or butanol.

NMR Sample Preparation Protocol
Solvent Selection: Use DMSO-d₆ for the Hydrochloride salt due to solubility constraints and

to prevent exchange of the ammonium protons. Use CDCl₃ for the Free Base to observe

distinct N-H shifts.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution pattern (2-OMe, 5-Cl) creates a distinct splitting pattern in the aromatic region.

The chlorine atom at position 5 is para to the methoxy group (position 2) and meta to the

piperazine nitrogen (position 1).
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¹H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts are reported for the HCl salt form.
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment
Logic

NH₂⁺ 9.20–9.40 Broad Singlet 2H -

Protonated

secondary

amine

(Piperazine

N4).

Ar-H (C6) 6.95–7.05 Doublet (d) 1H J ≈ 2.5

Meta to Cl,

Ortho to

Piperazine N.

Shielded by

N-donation

but

deshielded by

Cl.

Ar-H (C4) 7.05–7.15 dd 1H J ≈ 8.8, 2.5

Meta to OMe,

Ortho to Cl.

Shows ortho-

coupling to

H3 and meta-

coupling to

H6.

Ar-H (C3) 6.90–7.00 Doublet (d) 1H J ≈ 8.8

Ortho to

OMe.

Shielded by

electron-

donating

OMe group.

OCH₃ 3.78–3.82 Singlet 3H -

Characteristic

methoxy

peak.

Pip-CH₂ (N1) 3.15–3.25 Broad

Multiplet

4H - Protons on

carbons

adjacent to
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the Aniline

Nitrogen

(N1).

Pip-CH₂ (N4) 3.00–3.10
Broad

Multiplet
4H -

Protons on

carbons

adjacent to

the

Ammonium

Nitrogen

(N4).

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon Type Shift (δ ppm) Assignment

Ar-C-O ~150.5 C2 (Ipso to Methoxy)

Ar-C-N ~140.2 C1 (Ipso to Piperazine)

Ar-C-Cl ~125.0 C5 (Ipso to Chlorine)

Ar-C-H ~118.0 C4

Ar-C-H ~119.5 C6

Ar-C-H ~112.5
C3 (Ortho to OMe, typically

most shielded)

OCH₃ 56.0 Methoxy Carbon

Pip-CH₂ 47.5 Piperazine C (N1 side)

Pip-CH₂ 43.8 Piperazine C (N4 side)

Structural Assignment Logic (Graphviz)
The following diagram illustrates the coupling logic used to assign the aromatic protons based

on the 1,2,5-substitution pattern.
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Aromatic Ring Substitution

C1 (Piperazine N)

C2 (Methoxy)

H3 (Proton)
Ortho to OMe

Shielding Effect

C5 (Chlorine)

H4 (Proton)
Meta to OMe
Ortho to Cl

Deshielding Effect

Coupling Constants (J)

d (J~8.8Hz)

dd (J~8.8, 2.5Hz)

H6 (Proton)
Ortho to N
Meta to Cl

d (J~2.5Hz) Couples with H4

Couples with H3 & H6

Couples with H4

Click to download full resolution via product page

Caption: ¹H NMR coupling network for the 1,2,4-trisubstituted benzene ring of 1-(5-Chloro-2-
methoxyphenyl)piperazine.

Mass Spectrometry (MS)
Mass spectrometry analysis (EI, 70eV) reveals a characteristic fragmentation pattern driven by

the stability of the piperazine ring and the chlorophenyl moiety.

Key MS Peaks (EI Source)
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m/z
Relative
Abundance

Fragment Identity Mechanism

226 / 228 ~25% / 8% [M]⁺ (Molecular Ion)

Shows characteristic

3:1 Chlorine isotope

pattern (³⁵Cl/³⁷Cl).

183 / 185 High [M - C₂H₅N]⁺

Loss of imine

fragment from

piperazine ring (Retro-

Diels-Alder type).

154 / 156 Moderate [M - C₄H₁₀N₂]⁺

Chloromethoxyphenol

cation (Loss of entire

piperazine ring).

56 100% (Base Peak) [C₃H₆N]⁺

Piperazinium fragment

(CH₂=N-CH₂-CH₂).

Characteristic of all N-

substituted

piperazines.

Fragmentation Pathway Diagram

Molecular Ion [M]+
m/z 226/228

Fragment A
[M - C2H5N]+

m/z 183

Ring Cleavage (RDA)

Fragment B
[M - Piperazine]+

m/z 154

C-N Bond Break
Base Peak

[Piperazine Ring Frag]+
m/z 56

Piperazine Fragmentation

- C2H4N
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Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway showing the origin of the base peak (m/z 56)

and the chlorine-containing aryl fragments.

Infrared (IR) Spectroscopy
IR analysis is useful for confirming the salt form (Broad NH) versus the free base.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3200–3400 N-H Stretch (Broad)
Ammonium salt (N-H⁺) or

Amine (Free base).

2800–3000 C-H Stretch
Alkyl CH₂ of the piperazine

ring.

1580, 1500 C=C Stretch
Aromatic ring skeletal

vibrations.

1240–1260 C-O Stretch Aryl alkyl ether (Ar-O-CH₃).

1030 C-O-C Stretch Symmetric ether stretch.

750–800 C-Cl Stretch Aryl chloride vibration.

Quality Control & Purity Analysis
For research and development, purity is typically assessed via HPLC.

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Acetonitrile : Water (0.1% TFA or Formic Acid) gradient.

Detection: UV at 210 nm (Amine/Chlorine absorption) and 280 nm (Aromatic ring).

Retention Time: The 5-Cl substituent increases lipophilicity compared to the non-chlorinated

analog, resulting in a longer retention time on RP-C18 columns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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